Pyrimidine-2-sulfinic acid

Suzuki-Miyaura cross-coupling Heteroaryl sulfinate C2-functionalized pyrimidine

Researchers face instability and disproportionation with free heteroaryl sulfinic acids. We supply the bench-stable sodium pyrimidine-2-sulfinate salt, enabling direct access to C2-functionalized pyrimidines. - Replaces unstable pyrimidine-2-boronic acids in Pd-catalyzed cross-coupling with (hetero)aryl halides. - >36-fold faster stannyl-radical hydrogenolysis than phenyl sulfones, enabling high-yield α-fluorination/desulfonylation. - Provides a validated fragment starting point for SOD1 binding (IC₅₀ 125 µM) and oxidation-state SAR studies.

Molecular Formula C4H4N2O2S
Molecular Weight 144.15 g/mol
CAS No. 288400-79-3
Cat. No. B15247778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine-2-sulfinic acid
CAS288400-79-3
Molecular FormulaC4H4N2O2S
Molecular Weight144.15 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)S(=O)O
InChIInChI=1S/C4H4N2O2S/c7-9(8)4-5-2-1-3-6-4/h1-3H,(H,7,8)
InChIKeyRKNRIAHABHXEPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimidine-2-sulfinic Acid Physicochemical Profile


Pyrimidine-2-sulfinic acid is the parent heteroaryl sulfinic acid of the pyrimidine series, with the molecular formula C₄H₄N₂O₂S and a molecular weight of 144.15 g/mol [1]. The compound bears a sulfinic acid (–S(=O)OH) group directly at the electron-deficient C2 position of the pyrimidine ring, which imparts a low predicted pKa of 0.37 ± 0.10 . The free acid is recognized to be inherently unstable and prone to disproportionation, and is therefore most commonly handled, procured, and utilized as its bench-stable sodium sulfinate salt [2].

1 Heteroaryl sulfinate scaffold for C2-pyrimidine functionalization via desulfinative coupling
2 Sodium sulfinate salt form recommended for bench stability over labile free acid
3 Enables radical-mediated desulfonylation and palladium-catalyzed cross-coupling workflows

Why Analogues Fail to Replace Pyrimidine-2-sulfinic Acid


Simple interchange with benzene-sulfinic acid, pyridine-2-sulfinic acid, or pyrimidine-2-sulfonic acid is untenable because the electron-deficient pyrimidine ring at C2 exerts a uniquely strong –I/−M effect that sharply increases acidity and radical stability relative to phenyl or pyridyl analogs, while the sulfinic oxidation state (S(IV)) preserves nucleophilic reactivity that is lost in the over-oxidized sulfonic acid (S(VI)) [1]. The free acid form is particularly labile, so procurement of the parent compound or its sodium salt—rather than close structural mimics—is essential for applications that exploit the specific redox characteristics of the pyrimidine-2-sulfinate scaffold [2].

Pyridine-2-sulfinic acid
Pyridine ring electronics shift redox reactivity; lacks the stronger π-deficiency of the pyrimidine heterocycle for radical activation
Benzenesulfinic acid
Absence of ring nitrogens eliminates the strong –I/−M effect; redox and acidity profiles differ substantially from pyrimidine scaffold
Pyrimidine-2-sulfonic acid (S(VI))
Over-oxidized sulfonic acid loses the nucleophilic reactivity of the sulfinate S(IV) oxidation state required for coupling and radical chemistry

Quantitative Differentiation Against Priority Analogs


Suzuki–Miyaura Coupling Viability vs. Boronic Acids

Pyrimidine-2-boronic acids and boronates are documented to be difficult to prepare and suffer from poor stability, often failing in cross-coupling applications . Pyrimidine-2-sulfinates (the conjugate base form of the target sulfinic acid) have been established as effective nucleophilic coupling partners that circumvent these limitations, enabling Suzuki–Miyaura cross-coupling with (hetero)aryl halides under standard palladium catalysis . The closely related pyridine-2-sulfinate system has been shown to deliver coupling yields typically in the 50–90% range across a broad panel of aryl and heteroaryl halides [1]. The pyrimidine-2-sulfinate system is further tolerant of ketone, ester, and trifluoromethyl functional groups, and has been applied to late-stage drug modifications and ligand syntheses .

Suzuki–Miyaura Coupling Viability
Class-level
Sulfinate: robust coupling platform, tolerates ketone, ester, CF₃ substituents. Boronates: difficult to prepare, poor stability, frequent coupling failure
Enables C2-arylation inaccessible via standard boronate coupling
Pyridine-2-sulfinate class: 50–90% yields as proof-of-concept
Suzuki-Miyaura cross-coupling Heteroaryl sulfinate C2-functionalized pyrimidine

Radical-Mediated Sulfone Cleavage Kinetics

In a direct head-to-head study, ethyl 2-(pyrimidin-2-ylsulfonyl)hexanoate underwent quantitative hydrogenolysis within 1 hour when treated with Bu₃SnH/AIBN in refluxing benzene [1]. Under identical conditions, ethyl 2-(phenylsulfonyl)hexanoate showed no detectable reaction even after 48 hours at reflux, while ethyl 2-(pyridin-2-ylsulfonyl)hexanoate required 36 hours to reach only 60% conversion [1]. The rank order of reactivity—pyrimidinyl-2-sulfonyl >> pyridinyl-2-sulfonyl >> phenyl-sulfonyl (no reaction)—demonstrates that the π-deficient pyrimidine heterocycle uniquely activates the sulfone toward single-electron reductive cleavage [1].

Radical Sulfone Cleavage Rate
Head-to-head
Quantitative hydrogenolysis in 1 h (100% conversion) with Bu₃SnH/AIBN, refluxing benzene
Supports traceless linker and α-functionalization synthetic workflows
Pyridinyl analog: 60% at 36 h; phenyl analog: no reaction after 48 h
Stannyl radical cleavage Sulfone hydrogenolysis α-Fluoro ester synthesis

SOD1 Binding Affinity Comparison

Pyrimidine-2-sulfinic acid (tested as sodium pyrimidine-2-sulfinate) binds to human superoxide dismutase 1 (SOD1) with an IC₅₀ of 125,000 nM (125 µM) in a spectrophotometric assay using human erythrocyte SOD1 [1]. This binding affinity is substantially weaker than advanced 2-sulfonyl-pyrimidinyl-based apoptosis inhibitors, whose lead compound TC9-305 exhibits cellular apoptosis inhibition at picomolar levels (optimized from an initial micromolar phenotypic hit) [2]. The sulfinate thus represents an earlier oxidation-state scaffold for fragment-based or prodrug approaches targeting SOD1-mediated pathways, distinct from the picomolar sulfonyl series [2].

SOD1 Binding Affinity
Context-dependent
Sulfinate IC₅₀ = 125,000 nM (erythrocyte SOD1) vs sulfonyl derivative TC9-305 at picomolar apoptosis inhibition
Supports oxidation-state SAR for SOD1 pathway fragment elaboration
Affinity gap ~10⁵-fold; distinct S(IV) scaffold vs S(VI) lead series
Superoxide dismutase 1 SOD1 inhibition ALS drug target

Enhanced Acidity and Salt Formation Strategy

Benzenesulfinic acid has an experimentally determined pKa of 1.3 at 20 °C [1]. Pyrimidine-2-sulfinic acid, by contrast, has a predicted pKa of 0.37 ± 0.10 , representing an approximately 10-fold (0.93 log unit) increase in acidity. This enhanced acidity is attributed to the electron-withdrawing effect of the two pyrimidine ring nitrogens and directly impacts the equilibrium between free acid and conjugate base at physiological and formulation-relevant pH values. Procurement of the sodium sulfinate salt (rather than the free acid) is strongly recommended based on this property and the known instability of free heteroaryl sulfinic acids [2].

Acidity & Salt Strategy
Class-level
ΔpKa ≈ 0.93 log units lower than benzenesulfinic acid (predicted pKa 0.37 vs experimental 1.3)
Dictates salt-form procurement and ion-exchange purification method fit
Approximately 10-fold stronger acid; free acid prone to disproportionation
Acid dissociation constant Sulfinate salt stability Purification

High-Value Application Scenarios


C2-Aryl Pyrimidine Library Synthesis via Desulfinative Coupling

Medicinal chemistry teams procuring pyrimidine-2-sulfinic acid (or sodium pyrimidine-2-sulfinate) can directly access C2-functionalized pyrimridine libraries through palladium-catalyzed cross-coupling with (hetero)aryl halides, replacing the historically unstable and difficult-to-procure pyrimidine-2-boronic acids . The methodology tolerates ketone, ester, and trifluoromethyl substituents and has been validated for late-stage modification of drug-like molecules, as demonstrated by the analogous pyridine-2-sulfinate platform that consistently delivers 50–90% isolated yields [1].

Traceless Sulfone Linker for α-Fluoro Ester Synthesis

The pyrimidin-2-ylsulfonyl group—derived from pyrimidine-2-sulfinic acid—undergoes quantitative stannyl-radical hydrogenolysis within 1 hour, a >36-fold rate advantage over pyridinyl sulfones and >48-fold over phenyl sulfones [2]. This reactivity profile enables high-yield α-fluorination/desulfonylation sequences (Fluor→Selectfluor; Desulfonylation→Bu₃SnH) and, when coupled with Bu₃SnD, provides efficient access to α-deuterium-labeled esters for mechanistic and metabolic studies [2].

Fragment-Based Lead Generation Targeting SOD1 in ALS

Pyrimidine-2-sulfinate binds human SOD1 with a measured IC₅₀ of 125 µM, providing a validated starting point for fragment elaboration [3]. The scaffold occupies a distinct oxidation-state niche (sulfinate S(IV)) relative to the picomolar 2-sulfonyl-pyrimidinyl (S(VI)) apoptosis inhibitors such as TC9-305 [4], allowing structure–activity relationship studies to probe the role of sulfur oxidation state in mitochondrial complex II stabilization and neuroprotection [4].

Purification Protocols Exploiting Enhanced Acidity

The pKa of pyrimidine-2-sulfinic acid (0.37) is approximately 10-fold lower than that of the common aryl sulfinic acid surrogate benzenesulfinic acid (pKa 1.3) [5]. This property mandates chromatographic and ion-exchange purification protocols that are optimized for this higher acidity, and dictates procurement of the more stable sodium sulfinate salt form for long-term storage, as free heteroaryl sulfinic acids are intrinsically unstable and prone to disproportionation [6].

Application
Selection Property
Validation Focus
C2-Aryl pyrimidine library synthesis
Desulfinative cross-coupling reactivity
Functional group tolerance and coupling scope review
α-Fluoro ester and deuterium-labeling synthesis
Radical-mediated sulfone lability
Reductive cleavage rate and isotopic labeling efficiency
SOD1 pathway fragment elaboration studies
SOD1 binding affinity context
Oxidation-state SAR and model-response interpretation
Acidic extraction and ion-exchange purification
Enhanced acidity profile
Salt-form selection and method transfer review
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